4-[3-(ethylthio)-1H-diaziren-1-yl]-6-methylpyrimidin-2-amine
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Overview
Description
4-[3-(ethylthio)-1H-diaziren-1-yl]-6-methylpyrimidin-2-amine is a heterocyclic compound that features a diazirine ring fused with a pyrimidine ring
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 4-[3-(ethylthio)-1H-diaziren-1-yl]-6-methylpyrimidin-2-amine typically involves the following steps:
Formation of the diazirine ring: This can be achieved by reacting an appropriate precursor with ethylthiol in the presence of a base such as triethylamine.
Cyclization to form the pyrimidine ring: The intermediate product is then subjected to cyclization reactions under controlled conditions to form the pyrimidine ring.
Industrial Production Methods
Industrial production of this compound would likely involve optimization of the above synthetic routes to ensure high yield and purity. This may include the use of advanced catalytic systems, continuous flow reactors, and stringent purification techniques.
Chemical Reactions Analysis
Types of Reactions
4-[3-(ethylthio)-1H-diaziren-1-yl]-6-methylpyrimidin-2-amine can undergo various types of chemical reactions, including:
Oxidation: This compound can be oxidized using oxidizing agents such as hydrogen peroxide or potassium permanganate.
Reduction: Reduction reactions can be carried out using reducing agents like sodium borohydride or lithium aluminum hydride.
Substitution: The compound can participate in nucleophilic substitution reactions, where the ethylthio group can be replaced by other nucleophiles.
Common Reagents and Conditions
Oxidation: Hydrogen peroxide in acetic acid, potassium permanganate in water.
Reduction: Sodium borohydride in methanol, lithium aluminum hydride in ether.
Substitution: Nucleophiles such as amines or thiols in the presence of a base like sodium hydroxide.
Major Products
Oxidation: Formation of sulfoxides or sulfones.
Reduction: Formation of the corresponding amine or alcohol.
Substitution: Formation of substituted pyrimidine derivatives.
Scientific Research Applications
4-[3-(ethylthio)-1H-diaziren-1-yl]-6-methylpyrimidin-2-amine has several scientific research applications:
Chemistry: Used as a building block in the synthesis of more complex heterocyclic compounds.
Medicine: Investigated for its potential as a therapeutic agent due to its unique structural properties.
Industry: Used in the development of new materials with specific electronic or optical properties.
Mechanism of Action
The mechanism of action of 4-[3-(ethylthio)-1H-diaziren-1-yl]-6-methylpyrimidin-2-amine involves its interaction with specific molecular targets. The diazirine ring can form covalent bonds with nucleophilic sites on proteins or nucleic acids, leading to the modulation of their activity. This compound may also interact with specific enzymes, inhibiting or activating their function through covalent modification.
Comparison with Similar Compounds
Similar Compounds
3-ethylthio-5-cyanomethyl-4-phenyl-1,2,4-triazole: Similar in structure but contains a triazole ring instead of a diazirine ring.
N-(3-ethylthio-1,2,4-thiadiazol-5-yl-aminocarbonylmethyl)cytisine: Contains a thiadiazole ring and is used in different applications.
Uniqueness
4-[3-(ethylthio)-1H-diaziren-1-yl]-6-methylpyrimidin-2-amine is unique due to its combination of a diazirine ring and a pyrimidine ring, which imparts distinct chemical reactivity and potential biological activity. This makes it a valuable compound for research and development in various scientific fields.
Properties
Molecular Formula |
C8H11N5S |
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Molecular Weight |
209.27 g/mol |
IUPAC Name |
4-(3-ethylsulfanyldiazirin-1-yl)-6-methylpyrimidin-2-amine |
InChI |
InChI=1S/C8H11N5S/c1-3-14-8-12-13(8)6-4-5(2)10-7(9)11-6/h4H,3H2,1-2H3,(H2,9,10,11) |
InChI Key |
JKPNVSUBOIPUON-UHFFFAOYSA-N |
Canonical SMILES |
CCSC1=NN1C2=NC(=NC(=C2)C)N |
solubility |
28.9 [ug/mL] (The mean of the results at pH 7.4) |
Origin of Product |
United States |
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